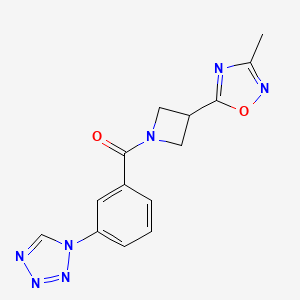![molecular formula C7H9F2NO B2994159 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one CAS No. 2309466-52-0](/img/structure/B2994159.png)
8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one is a chemical compound with the molecular formula C7H11F2N . It is a central core of the family of tropane alkaloids .
Synthesis Analysis
The synthesis of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one and similar compounds has been a topic of interest for many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one is characterized by a bicyclic scaffold . The InChI code for this compound is 1S/C7H11F2N.ClH/c8-7(9)5-1-3-10-4-2-6(5)7;/h5-6,10H,1-4H2;1H .Physical And Chemical Properties Analysis
8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one has a molecular weight of 183.63 . It is a powder at room temperature .Scientific Research Applications
- Researchers have explored the antifungal activity of 8,8-difluoro-4-azabicyclo[5.1.0]octan-3-one. While it’s not as well-known as established antifungal drugs, such as itraconazole, it shows promise as a potential antifungal agent .
- The 8-azabicyclo[3.2.1]octane scaffold serves as a central core for tropane alkaloids, which exhibit diverse biological activities. Scientists have investigated methods for enantioselective construction of this scaffold, aiming to synthesize tropane alkaloids efficiently .
- Researchers have used 8,8-difluoro-4-azabicyclo[5.1.0]octan-3-one as a starting point for designing novel compounds with potential therapeutic applications. Its unique bicyclic structure offers opportunities for drug development .
- The compound’s rigid bicyclic framework makes it an interesting candidate for catalytic reactions and asymmetric synthesis. Scientists have explored its use as a chiral building block in organic synthesis .
- Computational studies have investigated the interactions of 8,8-difluoro-4-azabicyclo[5.1.0]octan-3-one with biological targets. Insights gained from molecular modeling can guide drug design efforts .
- 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one is included in chemical libraries used for high-throughput screening. Researchers explore its interactions with various protein targets to identify potential hits for drug discovery.
Antifungal Properties
Tropane Alkaloid Synthesis
Chemical Biology and Medicinal Chemistry
Catalysis and Asymmetric Synthesis
Molecular Modeling and Drug Design
Chemical Library Development
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
8,8-difluoro-4-azabicyclo[5.1.0]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)4-1-2-10-6(11)3-5(4)7/h4-5H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWROCOXZJMRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC2C1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2994076.png)
![Methyl 2-{[3-(2-chloro-3-fluoropyridine-4-amido)phenyl]formamido}acetate](/img/structure/B2994077.png)
![(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2994079.png)

![(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile](/img/structure/B2994081.png)
![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)
![N-(4-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994086.png)


![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)
